Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-

Description

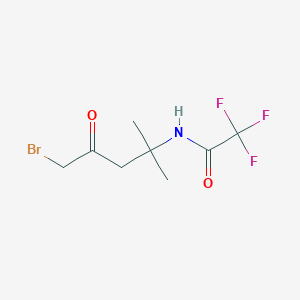

Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- (CAS 534620-38-7) is a halogenated acetamide derivative characterized by a trifluoromethyl (-CF₃) group and a branched alkyl chain containing bromine and a ketone moiety. Its molecular formula is C₈H₁₂F₃NO₂, with a molecular weight of 211.18 g/mol . The compound features:

Properties

IUPAC Name |

N-(5-bromo-2-methyl-4-oxopentan-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF3NO2/c1-7(2,3-5(14)4-9)13-6(15)8(10,11)12/h3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMYRMAWMVMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)CBr)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185225 | |

| Record name | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534620-39-8 | |

| Record name | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534620-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- typically involves multiple steps, starting with the reaction of 4-bromo-1,1-dimethyl-3-oxobutyl bromide with trifluoroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques may be employed to ensure consistent product quality and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate ion.

Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane.

Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Bromate ions (BrO3-)

Reduction: : Trifluoromethane (CHF3)

Substitution: : Various substituted acetamides depending on the nucleophile used

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: : Investigated for its potential biological activity, including enzyme inhibition.

Medicine: : Studied for its pharmacological properties, such as its potential use in drug development.

Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity to enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Physical and Electronic Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., trifluoroacetamides) range between 74–84°C .

- Electron-Withdrawing Effects: The -CF₃ group in the target compound increases electron deficiency at the acetamide carbonyl, enhancing resistance to hydrolysis compared to non-fluorinated analogs . Bromine’s polarizability may facilitate halogen bonding in crystal packing, differing from chlorine in trichloroacetamides .

Key Research Findings

- Comparative Reactivity : Bromine in the aliphatic chain offers distinct substitution pathways vs. aromatic bromine (e.g., Suzuki coupling in aryl bromides vs. alkyl bromide displacement) .

- Crystallography : Trichloroacetamides exhibit space group variations due to meta-substituents , suggesting the target compound’s crystal structure may differ from chloro/trichloro analogs.

Biological Activity

Acetamide, N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- (CAS No. 534620-39-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H11BrF3NO2

- Molecular Weight : 290.08 g/mol

- IUPAC Name : N-(5-bromo-2-methyl-4-oxopentan-2-yl)-2,2,2-trifluoroacetamide

- Structure : The compound features a trifluoroacetamide group and a bromo-substituted alkyl chain.

The biological activity of Acetamide derivatives often revolves around their interaction with various signaling pathways and enzymes. Notably, compounds with amide functionalities have been explored for their potential as inhibitors of heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism that plays a role in cancer progression and resistance to therapy .

Antitumor Activity

Recent studies have highlighted the antitumor potential of acetamide derivatives. For example, a study on novel acetamide-based HO-1 inhibitors demonstrated that certain compounds exhibited significant antiproliferative effects against glioblastoma cells (U87MG) . The structure-activity relationship (SAR) analysis indicated that modifications in the central connecting chain enhanced the inhibitory potency against HO-1.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 7l | 0.27 | U87MG |

| Compound 4 | 28.8 | HO-1 |

| Compound 7d | 8.34 | HO-1 |

Inhibition Studies

The inhibition studies have shown that compounds similar to Acetamide can effectively modulate the activity of HO-1 and potentially other targets involved in cancer cell survival and proliferation . The presence of the amide group enhances hydrogen bonding interactions, which may improve binding affinity to the target enzymes.

Study on HO-1 Inhibitors

In a study investigating acetamide-based compounds as HO-1 inhibitors, researchers synthesized several derivatives and evaluated their anticancer activities against multiple cell lines including prostate (DU145), lung (A549), and glioblastoma (U87MG). The results indicated that specific structural modifications led to increased potency against these cancer cells .

Toxicological Considerations

While Acetamide is primarily intended for research purposes and not for therapeutic applications in humans or animals , understanding its toxicological profile is crucial. Compounds with halogen substitutions can exhibit varying levels of toxicity, necessitating thorough evaluation before any clinical application.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(4-bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide, and how are intermediates characterized?

Methodological Answer:

A multi-step synthesis approach is typically employed. For example, acetyl chloride can react with a morpholine-derived intermediate under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the acetyl group, followed by purification via silica gel chromatography and recrystallization . Key intermediates should be characterized using:

- 1H/13C NMR : To confirm regiochemistry and functional groups (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl carbons) .

- Mass spectrometry (ESI/APCI+) : To verify molecular ion peaks (e.g., m/z 347 [M+H]+) .

- Thin-layer chromatography (TLC) : To monitor reaction progress using gradients like MeOH/CH₂Cl₂ .

Table 1: Example Reaction Conditions for Acetylation

| Reagent | Stoichiometry | Solvent | Time | Yield |

|---|---|---|---|---|

| Acetyl chloride | 1.5 eq | CH₂Cl₂ | 18h | 58% |

Basic: What spectroscopic techniques are optimal for structural confirmation of this compound?

Methodological Answer:

- 1H NMR : Focus on splitting patterns (e.g., doublets for aromatic protons, J = 8.4 Hz) and integration ratios (e.g., 3H singlets for methyl groups) .

- 13C NMR : Identify carbonyl signals (δ 168–170 ppm) and quaternary carbons (e.g., δ 145.2 ppm for aromatic carbons) .

- LC-MS (ESI+) : Confirm molecular weight and detect impurities (e.g., [M+Na]+ adducts) .

- IR spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1150 cm⁻¹).

Advanced: How can reaction conditions be optimized to minimize by-products like dehalogenated or hydrolyzed derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, stoichiometry). For instance, lower temperatures (<25°C) reduce bromo-group hydrolysis .

- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reactive intermediates (e.g., enolates or acyl chlorides) .

- Additive screening : Introduce scavengers (e.g., molecular sieves) to sequester water or acids that promote decomposition .

Advanced: How can computational methods predict reaction pathways or regioselectivity for functionalizing the 4-bromo-1,1-dimethyl-3-oxobutyl moiety?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and compare activation energies for bromine substitution vs. carbonyl reactivity .

- Reaction path search tools : Platforms like ICReDD integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent effects on SN2 vs. SN1 mechanisms) .

- Molecular dynamics simulations : Assess steric effects of the dimethyl group on nucleophilic attack .

Advanced: How should researchers resolve conflicting NMR data between synthetic batches (e.g., unexpected splitting or integration ratios)?

Methodological Answer:

- Variable temperature NMR : Detect dynamic processes (e.g., rotamers) that cause splitting discrepancies .

- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons to distinguish regioisomers .

- Isotopic labeling : Introduce deuterated analogs to simplify spectra and confirm assignments .

- Batch comparison : Cross-validate impurities via LC-MS and correlate with reaction stoichiometry deviations .

Basic: What safety protocols are critical when handling bromo and trifluoro substituents during synthesis?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with brominated intermediates .

- Waste disposal : Neutralize acidic by-products (e.g., HBr) with bicarbonate before disposal .

- Stability testing : Store trifluoroacetamide derivatives under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can kinetic studies assess the hydrolytic stability of the trifluoroacetamide group under physiological conditions?

Methodological Answer:

- pH-rate profiling : Conduct hydrolysis experiments at pH 1–10 to identify degradation hotspots (e.g., acidic cleavage of the amide bond) .

- High-throughput LC-MS : Quantify hydrolysis products (e.g., trifluoroacetic acid) over time .

- Arrhenius analysis : Calculate activation energy (Eₐ) using temperature-dependent degradation rates .

Table 2: Example Hydrolysis Kinetic Data

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 7.4 | 37 | 48 |

Advanced: What strategies mitigate challenges in crystallizing this hygroscopic compound for X-ray diffraction?

Methodological Answer:

- Anti-solvent vapor diffusion : Use tert-butyl methyl ether (MTBE) to induce slow crystallization .

- Co-crystallization : Add stabilizing agents (e.g., crown ethers) to improve lattice stability .

- Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.